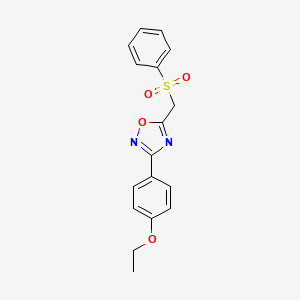

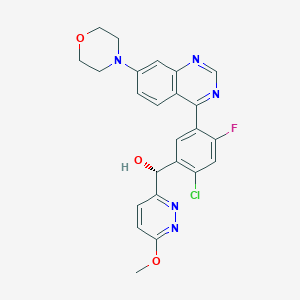

4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, compounds like this one are part of a larger class of molecules known as quinazolinones, which are often studied for their potential medicinal properties. They contain a quinazoline core, which is a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, including the formation of the quinazolinone core and the attachment of various functional groups . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available .Molecular Structure Analysis

The molecular structure of a compound like this can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the presence of specific functional groups .Chemical Reactions Analysis

The chemical reactivity of such a compound would depend on its specific structure. For example, the presence of electron-rich nitrogen atoms in the quinazolinone core could make the compound susceptible to reactions with electrophiles . Similarly, any functional groups attached to the core could also participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound, including its solubility, melting point, and stability, can be influenced by factors such as its specific structure and the presence of functional groups .Scientific Research Applications

Antiviral Properties

This compound exhibits promising antiviral activity. Recent molecular dynamics simulations have shown that it binds effectively to NS5-methyltransferase, a crucial enzyme in viral replication. The binding energy suggests that it could be a potential lead compound for developing antiviral drugs .

Antioxidant Potential

The cyclohexanecarboxamide moiety in this compound may contribute to its antioxidative properties. Investigating its reactivity toward oxygen and assessing its ability to scavenge free radicals could provide valuable insights .

a. Free Radical Bromination: The benzylic hydrogen can be replaced by a bromine atom via free radical bromination. The resulting compound gains stability due to resonance stabilization of the benzylic carbocation. This reaction is useful for introducing halogens into the molecule .

b. Nucleophilic Substitution: Primary benzylic halides typically undergo nucleophilic substitution (SN2 pathway). Resonance-stabilized carbocations at the benzylic position facilitate this process. Secondary and tertiary benzylic halides tend to react via an SN1 pathway .

Mechanism of Action

The mechanism of action of a compound like this in a biological system would depend on its specific structure and the target it interacts with. Quinazolinones and their derivatives have been studied for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorobenzylamine with ethyl acetoacetate to form 3-chlorobenzylidenemalononitrile. This intermediate is then reacted with 2-phenylethylamine to form the desired compound.", "Starting Materials": [ "3-chlorobenzylamine", "ethyl acetoacetate", "sodium ethoxide", "malononitrile", "2-phenylethylamine", "cyclohexanecarboxylic acid", "thionyl chloride", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "chlorine" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to form 3-chlorobenzylidenemalononitrile.", "Step 2: Reaction of 3-chlorobenzylidenemalononitrile with malononitrile in the presence of sodium ethoxide to form 4-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carbonitrile.", "Step 3: Reduction of 4-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carbonitrile with hydrogen gas in the presence of palladium on carbon to form 4-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid.", "Step 4: Conversion of 4-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid to its acid chloride using thionyl chloride.", "Step 5: Reaction of 4-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid chloride with 2-phenylethylamine in the presence of N,N-dimethylformamide and triethylamine to form 4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide.", "Step 6: Purification of the final product using recrystallization and washing with acetic anhydride and sodium bicarbonate solution." ] } | |

CAS RN |

866346-06-7 |

Product Name |

4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide |

Molecular Formula |

C31H32ClN3O3 |

Molecular Weight |

530.07 |

IUPAC Name |

4-[[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C31H32ClN3O3/c32-26-10-6-9-24(19-26)21-34-28-12-5-4-11-27(28)30(37)35(31(34)38)20-23-13-15-25(16-14-23)29(36)33-18-17-22-7-2-1-3-8-22/h1-12,19,23,25H,13-18,20-21H2,(H,33,36) |

InChI Key |

PQVFIDJRCHCIDV-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)C(=O)NCCC5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)

![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)

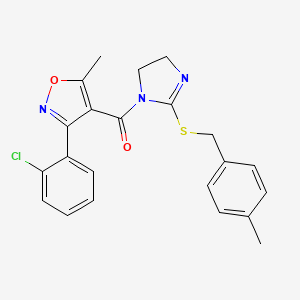

![3-(3-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2792849.png)

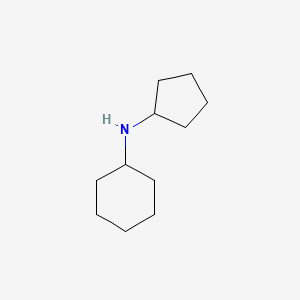

![1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2792850.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide](/img/structure/B2792851.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2792855.png)

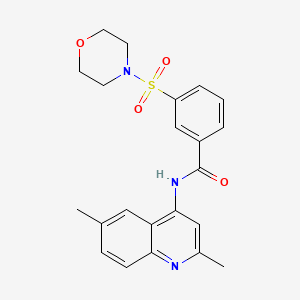

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2792857.png)

![7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2792858.png)